molecular formula C17H22N2O3S3 B2890871 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034496-43-8

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2890871
CAS RN: 2034496-43-8
M. Wt: 398.55
InChI Key: HISYTQNWIDFFKL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a piperidine ring, a bithiophene group, and a sulfonyl group. Piperidine is a common organic compound that forms a heterocyclic ring . Bithiophene refers to a structure where two thiophene rings are connected . A sulfonyl group is a functional group in organic chemistry, consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The piperidine ring would provide a cyclic structure, the bithiophene group would likely contribute to the compound’s aromaticity, and the sulfonyl group could introduce polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and functional groups. For example, the presence of a sulfonyl group might make the compound more polar and affect its solubility .

Scientific Research Applications

Pharmaceutical Solvent Applications

N-Methyl-2-pyrrolidone (NMP): , a related compound, is known for its strong solubilizing properties and is widely used in the pharmaceutical industry . It’s plausible that the compound , due to its structural similarities, could serve as a solvent or co-solvent in pharmaceutical formulations, enhancing the solubility of various drugs.

Flavoring Agent in Food Industry

The compound’s structural analog, N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide , has been evaluated as a flavoring agent . This suggests that our compound may also find applications in the food industry as a flavoring agent, contributing to the sensory profile of food products.

Synthesis of Hyperbranched Polymers

Methylsulfone groups, which are part of the compound’s structure, have been utilized in the synthesis of hyperbranched polymers . This indicates potential use in materials science for creating novel polymeric materials with unique properties.

Intermediate in Organic Synthesis

Piperidine derivatives, including those similar to our compound, are extremely useful intermediates in organic synthesis . They can be employed in the synthesis of various organic molecules, potentially aiding in the development of new drugs, agrochemicals, and other valuable chemicals.

Conformational Analysis in Structural Chemistry

The conformational behavior of piperidine-related compounds has been a subject of interest in structural chemistry . The compound could be used in research to understand the conformational dynamics of similar molecular structures.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information on this compound, it’s impossible to provide a detailed mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could range from medicinal chemistry if the compound shows biological activity, to materials science if the compound has interesting physical properties .

properties

IUPAC Name

1-methylsulfonyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S3/c1-25(21,22)19-9-5-13(6-10-19)17(20)18-8-4-15-2-3-16(24-15)14-7-11-23-12-14/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISYTQNWIDFFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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